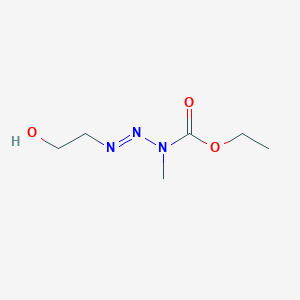

Ethyl N-(2-hydroxyethyldiazenyl)-N-methylcarbamate

Cat. No. B056753

Key on ui cas rn:

113274-26-3

M. Wt: 175.19 g/mol

InChI Key: SKTSRPYOEYXHMU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04923970

Procedure details

A solution of triphenylphosphine (5.89 g, 2.25×10-2 mol) and 3-carboethoxy-1-(2 hydroxyethyl)-3-methyltriazene, 5b, (2.9 g, 2.0×10 -2 mol) in 50 mL of carbon tetrachloride (dried over 3A molecular sieves) was refluxed overnight under nitrogen. The reaction mixture was cooled to room temperature and diluted with pentane (250 mL). After standing at 10° C. overnight, the reaction mixture was filtered through a pad of Celite to remove precipitated triphenylphosphine oxide. The filtrate was concentrated on a rotary evaporator at 220° C., the residue (4.2 g) was dissolved in a minimum amount of ether and chromatographed on a column of 35 g of Silica Gel 60 packed in 10% ether in pentane and eluted with 600 mL of this same solvent mixture. Evaporation of the eluent on a rotary evaporator and vacuum transfer (40° C./0.005 mm) of the residue gave 1.94 g 0.0119 mol, 59.6%) of 3-acetyl-1-(2-chloroethyl)-3-methyltriazene, 6b; IR (CCl4) 2970, 1710, 1515, 1145, 990 cm10-1 ; UV (CH3CN) λmax 238 (log ε 4.23); 1H NMR (CDCl3, Me4Si) δ 3.45 (CH3,s), 3.23 (N--CH3, s), 3.90 (Cl--CH2,t,J=5.5 Hz), 4.12 (CH2 -N,t,J=5.5 Hz); proton decoupled 13C NMR (CDCl3, Me4Si) δ 21.85 (CH3 (, 26.92 (N--C H3), 41.78 Cl--CH2), 62.68 (CH2 --N), 63.17 (0--CH2CH3), 173.0 (C=0); exact mass calcd. m/z for C5H10N3OC1 163.0512, found 163.0506 (by EI).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(C)N=NCCO)(OCC)=O.[C:32]([N:35]([CH3:41])[N:36]=[N:37][CH2:38][CH2:39]O)(=[O:34])[CH3:33].C(Cl)(Cl)(Cl)[Cl:43]>CCCCC>[C:32]([N:35]([CH3:41])[N:36]=[N:37][CH2:38][CH2:39][Cl:43])(=[O:34])[CH3:33]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.89 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OCC)N(N=NCCO)C

|

|

Name

|

|

|

Quantity

|

2.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)N(N=NCCO)C

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reaction mixture was filtered through a pad of Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated triphenylphosphine oxide

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated on a rotary evaporator at 220° C.

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue (4.2 g) was dissolved in a minimum amount of ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

chromatographed on a column of 35 g of Silica Gel 60

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with 600 mL of this same solvent mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the eluent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

on a rotary evaporator and vacuum transfer (40° C./0.005 mm) of the residue

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |